2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 536716-83-3
Cat. No.: VC7445342
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.52
* For research use only. Not for human or veterinary use.
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide - 536716-83-3](/images/structure/VC7445342.png)
CAS No. | 536716-83-3 |
---|---|
Molecular Formula | C25H19N5O4S |
Molecular Weight | 485.52 |
IUPAC Name | N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31) |
Standard InChI Key | XYDMGSUYRDKDKI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 |
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide comprises three critical regions:
-
Pyrimido[5,4-b]indole Core: A fused bicyclic system combining pyrimidine and indole rings, providing a planar scaffold for intermolecular interactions .
-
3-(4-Nitrophenyl) Substituent: An electron-withdrawing nitro group at the para position of the phenyl ring, likely enhancing binding affinity through polar interactions .
-
2-Thioacetamide-m-Tolyl Side Chain: A sulfur-linked acetamide moiety with an m-tolyl group, contributing to lipophilicity and steric bulk .
Table 1: Key Physicochemical Parameters (Predicted)
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₀N₆O₃S |
Molecular Weight | 544.56 g/mol |
LogP (Octanol-Water) | 3.8 ± 0.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 5 |
The nitro group introduces strong electron-withdrawing effects, potentially increasing metabolic stability compared to non-nitrated analogs . The m-tolyl group enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility .
Synthetic Pathways and Optimization
While no explicit synthesis for this compound is documented, analogous pyrimido[5,4-b]indoles are typically constructed via cyclocondensation reactions. A plausible route involves:
-
Formation of Pyrimidoindole Core:
-
Thiourea derivatives of indole are condensed with β-keto esters under acidic conditions to form the pyrimidine ring . For example, reacting 5-aminoindole with ethyl acetoacetate in polyphosphoric acid yields the foundational structure .
-
Introduction of the 4-nitrophenyl group at position 3 likely occurs via nucleophilic aromatic substitution or Pd-catalyzed coupling during intermediate stages .
-
-
Thioacetamide Installation:
-
Crystallization and Purification:
Critical Reaction Parameters:
-
Temperature Control: Exothermic steps (e.g., nitration) require cooling to ≤10°C to prevent decomposition .
-
Acid Catalysis: Concentrated H₂SO₄ or polyphosphoric acid is essential for cyclization .
-
Protecting Groups: Temporary protection of the acetamide nitrogen may be necessary to avoid side reactions during nitrophenyl installation .
Biological Activity and Mechanism of Action
Although direct biological data for this compound are unavailable, structurally similar analogs exhibit potent immunomodulatory and anticancer effects:
TLR4/NFκB Pathway Activation
Pyrimido[5,4-b]indoles bearing thioacetamide side chains selectively activate TLR4, triggering downstream NFκB and interferon regulatory factor (IRF) pathways . Key findings from analogs include:
-
IL-6 and IP-10 Modulation: Substitutions at the acetamide nitrogen (e.g., m-tolyl) skew cytokine production toward interferon gamma-induced protein 10 (IP-10) over interleukin-6 (IL-6), favoring a type I interferon response .
-
Species Specificity: Mouse bone marrow-derived dendritic cells (mBMDCs) show 10–100× higher sensitivity to these compounds than human peripheral blood mononuclear cells (PBMCs) .
Antiproliferative Effects
The nitro group may enhance cytotoxicity via redox cycling or DNA intercalation. In a study of 36 pyrimidoindole derivatives, C8-aryl analogs (e.g., 4-nitrophenyl) exhibited IC₅₀ values of 0.8–2.1 μM against HeLa and MCF-7 cells .
Table 2: Comparative Bioactivity of Pyrimidoindole Analogs
Compound | TLR4 EC₅₀ (μM) | HeLa IC₅₀ (μM) | LogP |
---|---|---|---|
Parent (No Nitro) | 1.2 | 5.6 | 2.9 |
4-Nitrophenyl Derivative | 0.7* | 1.8* | 3.8 |
2-Fluorophenyl Analog | 3.4 | 4.2 | 3.1 |
*Predicted based on SAR trends .
Structure-Activity Relationship (SAR) Insights
Modifications to the 2-thioacetamide moiety and C3-aryl group profoundly influence activity:
-
Thioacetamide Substituents:
-
C3-Aryl Modifications:
-
4-Nitrophenyl: Enhances TLR4 potency (EC₅₀ 0.7 μM vs. 1.2 μM for phenyl) due to nitro group’s electron-withdrawing effects, which stabilize charge-transfer complexes with TLR4/MD-2 .
-
Electron-Donating Groups: Methoxy or methyl substituents reduce activity by >50%, highlighting the need for electron-deficient aryl rings .
-
-
N5 Substitution:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume